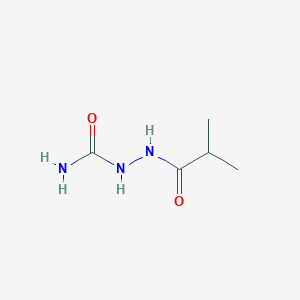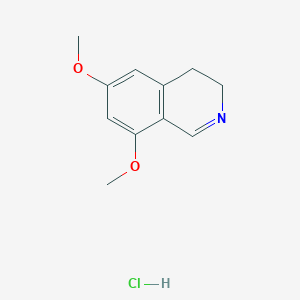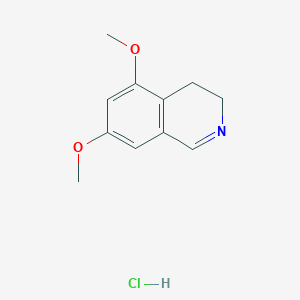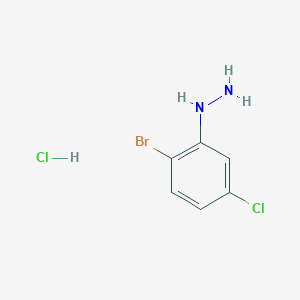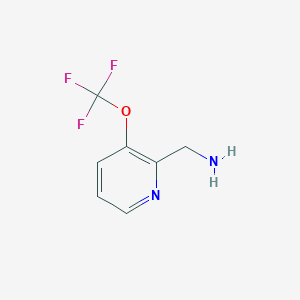
Megestrol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Megestrol-d3, also known as 17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, is a deuterated form of megestrol acetate. It is a synthetic progestin, which is a type of hormone that mimics the effects of the natural hormone progesterone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with megestrol acetate and perform a series of chemical reactions to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to verify the purity and isotopic composition of the compound.
化学反応の分析
Types of Reactions
Megestrol-d3 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents such as thionyl chloride or phosphorus tribromide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Megestrol-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of megestrol acetate.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of megestrol acetate.
Drug Development: Evaluating the efficacy and safety of new drug formulations containing megestrol acetate.
Biological Research: Understanding the biological effects of megestrol acetate on different cell types and tissues.
Medical Research: Exploring the potential therapeutic uses of megestrol acetate in treating conditions such as cancer and cachexia.
作用機序
The precise mechanism by which Megestrol-d3 exerts its effects is not fully understood. it is known to act as an agonist of the progesterone receptor, mimicking the effects of natural progesterone. This interaction leads to various physiological effects, including the induction of secretory changes in the endometrium, inhibition of pituitary function, and modulation of immune responses. Additionally, this compound may influence appetite regulation and metabolic processes, although the exact pathways involved are still under investigation .
類似化合物との比較
Megestrol-d3 can be compared with other synthetic progestins, such as:
Medroxyprogesterone acetate: Another synthetic progestin used for similar therapeutic purposes.
Norethindrone: A synthetic progestin commonly used in contraceptives.
Chlormadinone acetate: A progestin with antiandrogenic properties.
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature that can be easily tracked using analytical techniques, allowing researchers to gain detailed insights into the behavior of megestrol acetate in biological systems .
特性
CAS番号 |
162462-71-7 |
|---|---|
分子式 |
C₂₂H₂₇D₃O₃ |
分子量 |
345.49 |
同義語 |
17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; 6-(Methyl-d3)megestrol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


